p-Toluamidoxime

Beschreibung

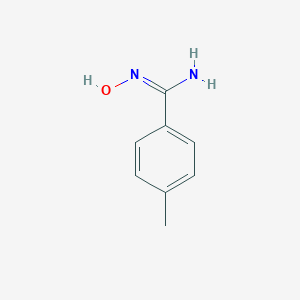

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

19227-13-5 |

|---|---|

Molekularformel |

C8H10N2O |

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

N'-hydroxy-4-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI-Schlüssel |

NKJXMLIWSJATEE-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)/C(=N\O)/N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=NO)N |

Aussehen |

Assay:≥98%A crystalline solid |

Piktogramme |

Irritant |

Synonyme |

p-Toylamideoxime |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to N'-Hydroxy-4-methylbenzenecarboximidamide

The synthesis of N'-hydroxy-4-methylbenzenecarboximidamide can be achieved through several reliable methods, primarily involving the construction of the C(=NOH)NH2 group from nitrile or amide precursors.

Nitrile-Hydroxylamine Condensation Routes

The most conventional and industrially relevant method for the synthesis of N'-hydroxyamidines is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. For the target compound, this involves the reaction of 4-methylbenzonitrile with hydroxylamine. This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium or potassium carbonate, in a protic solvent like ethanol (B145695) or methanol. The base is necessary to generate free hydroxylamine in situ from its hydrochloride salt.

While this method is robust, a common side reaction is the formation of the corresponding amide (4-methylbenzamide) as a by-product, which can complicate purification. researchgate.net The reaction conditions, including temperature, solvent, and the nature of the base, can be optimized to maximize the yield of the desired amidoxime (B1450833).

Table 1: Representative Conditions for Nitrile-Hydroxylamine Condensation

| Starting Material | Reagents | Solvent | Conditions | Product | Ref. |

| 4-Methylbenzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux | N'-Hydroxy-4-methylbenzenecarboximidamide | nih.gov |

One-Pot Synthesis from Secondary Amides and Hydroxylamine Derivatives

An alternative and efficient one-pot synthesis of N'-hydroxyamidines has been developed starting from secondary amides. This approach avoids the isolation of intermediate compounds and often proceeds under mild conditions. One such method involves a dehydrative condensation mediated by triphenylphosphine (B44618) (Ph3P) and iodine (I2). researchgate.netnih.gov

In this procedure, a secondary amide, such as N-substituted-4-methylbenzamide, is treated with a combination of iodine and triphenylphosphine in a suitable solvent like dichloromethane. This mixture forms reactive intermediates, to which hydroxylamine hydrochloride and a base, typically triethylamine, are added. The reaction proceeds at room temperature and is generally complete within a few hours, providing the N-substituted amidoxime in good yield. researchgate.net This method is particularly advantageous as it represents a fast and economical alternative to traditional multi-step syntheses. researchgate.net

Derivatization Strategies and Functional Group Transformations

The hydroxyamidine moiety of N'-Hydroxy-4-methylbenzenecarboximidamide is amenable to various chemical transformations, allowing for the synthesis of diverse derivatives and related functional groups.

Synthesis of Substituted N'-Hydroxyamidines

The synthesis of substituted derivatives of N'-Hydroxy-4-methylbenzenecarboximidamide is typically achieved by employing appropriately substituted starting materials rather than by direct functionalization of the parent compound. For instance, derivatives with substituents on the benzene (B151609) ring can be prepared by starting with the corresponding substituted 4-methylbenzonitrile or N-substituted-4-methylbenzamide and applying the synthetic routes described in section 2.1. This strategy allows for the introduction of a wide array of functional groups onto the aromatic core.

Oxidative and Reductive Transformations of the Hydroxyamidine Moiety

The hydroxyamidine group can undergo both oxidation and reduction, leading to different, synthetically useful product classes.

Oxidative Transformations: The oxidation of N'-hydroxyamidines can be controlled to selectively yield either nitriles or amides. The choice of oxidizing agent is critical in determining the reaction outcome. nih.gov

Formation of Amides: Using o-iodoxybenzoic acid (IBX) as the oxidant selectively converts the amidoxime to the corresponding amide, in this case, 4-methylbenzamide. nih.gov Other oxygen-transfer reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), also favor the formation of the amide. researchgate.net

Formation of Nitriles: In contrast, when the oxidation is performed with IBX in the presence of tetraethylammonium (B1195904) bromide (TEAB), the major product is the corresponding nitrile (4-methylbenzonitrile). This combination of reagents facilitates the dehydration and subsequent formation of the nitrile. nih.gov

Reductive Transformations: The primary reductive transformation of the hydroxyamidine moiety is its conversion to an amidine. This reduction is a key reaction, particularly in medicinal chemistry where N'-hydroxyamidines are often used as prodrugs for their more basic and biologically active amidine counterparts. researchgate.net This transformation effectively removes the hydroxyl group, yielding 4-methylbenzenecarboximidamide.

Table 2: Summary of Oxidative/Reductive Transformations

| Starting Compound | Reagent(s) | Product | Transformation Type | Ref. |

| N'-Hydroxy-4-methylbenzenecarboximidamide | o-Iodoxybenzoic Acid (IBX) | 4-Methylbenzamide | Oxidation | nih.gov |

| N'-Hydroxy-4-methylbenzenecarboximidamide | IBX / Tetraethylammonium Bromide (TEAB) | 4-Methylbenzonitrile | Oxidation | nih.gov |

| N'-Hydroxy-4-methylbenzenecarboximidamide | General Reducing Agents | 4-Methylbenzenecarboximidamide | Reduction | researchgate.net |

Conversion to Amidines via Enzymatic Reduction Pathways

The reduction of N'-hydroxyamidines to amidines is a significant metabolic pathway in biological systems. This enzymatic conversion is responsible for the bioactivation of many amidoxime-based prodrugs. researchgate.net The N-hydroxylated derivatives are typically less basic and more readily absorbed than the highly basic amidines. researchgate.net Following absorption, they are reduced in vivo to the active amidine form. researchgate.net

This bioreduction is catalyzed by specific enzyme systems found predominantly in the liver. Initial research identified a system comprising cytochrome b5, NADH-cytochrome b5 reductase, and a cytochrome P450 (CYP450) enzyme as being responsible for this transformation. researchgate.net More recent studies have highlighted the crucial role of a novel class of molybdenum-containing enzymes known as the mitochondrial amidoxime reducing components, specifically mARC-1 and mARC-2. These enzymes, located in the outer mitochondrial membrane, work in concert with cytochrome b5 and its reductase to efficiently catalyze the reduction of N-hydroxylated compounds, including N'-hydroxyamidines, to their corresponding amidines.

Formation of Heterocyclic Systems Utilizing the N'-Hydroxy-4-methylbenzenecarboximidamide Scaffold

The unique structural features of N'-Hydroxy-4-methylbenzenecarboximidamide make it a valuable building block in synthetic organic chemistry for the construction of various heterocyclic systems. The amidoxime moiety serves as a versatile functional group that can participate in a range of cyclization and multicomponent reactions.

The N'-hydroxycarboximidamide scaffold is a direct precursor for the synthesis of 1,2,4-oxadiazoles. This class of heterocycles is synthesized through the cyclization of N-acylamidoximes. For instance, N'-Hydroxy-4-methylbenzenecarboximidamide can be acylated to form an N'-acyloxy intermediate, which then undergoes cyclodehydration to yield the corresponding 3,5-disubstituted 1,2,4-oxadiazole (B8745197). arkat-usa.org Various dehydrating agents, such as phosphorus oxychloride or triflic anhydride, can be employed to facilitate this ring closure. nih.gov

Benzimidazoles, another important class of heterocycles, can also be synthesized using strategies that could involve precursors derived from N'-Hydroxy-4-methylbenzenecarboximidamide. nih.gov While direct cyclization is less common, the amidine functionality, which can be generated from the N-hydroxy precursor, is a key component in many benzimidazole (B57391) syntheses. jocpr.com A common method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. organic-chemistry.org The amidine generated from N'-Hydroxy-4-methylbenzenecarboximidamide could potentially serve as the C1 source in such cyclizations. organic-chemistry.org

The amidoxime group can be converted into other reactive intermediates, such as imidates, which are highly useful in heterocycle synthesis. By reacting N'-Hydroxy-4-methylbenzenecarboximidamide with alkylating agents, O-alkylated imidates can be formed. These intermediates are then primed to react with binucleophiles to construct various heterocyclic rings. For example, reaction with compounds containing a 1,3-dicarbonyl moiety or its equivalent can lead to the formation of pyrimidine (B1678525) rings. Similarly, reactions with hydrazine (B178648) derivatives can be used to construct triazole and triazine systems. researchgate.net The specific reaction pathways and resulting heterocycles depend on the nature of the binucleophile and the reaction conditions employed.

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to synthesizing complex molecules in a single step. beilstein-journals.orgub.edu The N'-Hydroxy-4-methylbenzenecarboximidamide scaffold can be envisioned as a valuable component in various MCRs. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, typically involves the reaction of an amidine-like substrate, an aldehyde, and an isocyanide to produce fused heterocyclic structures like imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org The amidine derived from N'-Hydroxy-4-methylbenzenecarboximidamide could serve as the amidine component in this type of reaction.

Furthermore, the Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to create complex pseudo-peptides. researchgate.net Derivatives of N'-Hydroxy-4-methylbenzenecarboximidamide, particularly those incorporating an amine or carboxylic acid functionality, could be employed as one of the four components, leading to the synthesis of novel and structurally diverse amidine-containing molecules and heterocycles. ub.eduresearchgate.net The efficiency and convergence of MCRs make them a powerful tool for building libraries of complex molecules based on the N'-Hydroxy-4-methylbenzenecarboximidamide core for various chemical and biological applications. nih.gov

The table below outlines synthetic strategies for heterocycles using the N'-Hydroxy-4-methylbenzenecarboximidamide scaffold.

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| 1,2,4-Oxadiazole | Acylation followed by cyclodehydration | N'-Acyloxy-4-methylbenzenecarboximidamide arkat-usa.org |

| Benzimidazole | Condensation with o-phenylenediamine | 4-Methylbenzenecarboximidamide (from reduction) organic-chemistry.org |

| Pyrimidines, Triazoles | Imidate formation and reaction with binucleophiles | O-Alkyl-N'-hydroxy-4-methylbenzenecarboximidate |

| Fused Heterocycles | Groebke–Blackburn–Bienaymé (GBB) Reaction | 4-Methylbenzenecarboximidamide (from reduction) nih.gov |

| Pseudo-peptides | Ugi Four-Component Reaction (Ugi-4CR) | Functionalized N'-Hydroxy-4-methylbenzenecarboximidamide derivative researchgate.net |

Structural and Tautomeric Investigations

Molecular Conformation and Geometrical Parameters

The precise three-dimensional arrangement of atoms in N'-Hydroxy-4-methylbenzenecarboximidamide has been elucidated through crystallographic studies. The molecule is not perfectly planar, with the carboximidamide group exhibiting a slight twist relative to the plane of the 4-methylphenyl ring. This deviation from planarity is a common feature in such aromatic systems and is influenced by a combination of steric and electronic factors.

The geometrical parameters, including bond lengths and angles, provide a quantitative description of the molecular structure. The carbon-nitrogen double bond (C=N) of the imidamide functional group is a key feature, and its length is consistent with that of a typical imine. The carbon-nitrogen single bond (C-N) to the amino group and the nitrogen-oxygen bond (N-O) of the hydroxylamine (B1172632) moiety also exhibit characteristic lengths. The bond angles around the central carbon atom of the carboximidamide group deviate slightly from the ideal 120° for sp² hybridization, a consequence of the different electronic environments of the attached nitrogen and carbon atoms.

Below is a table summarizing key geometrical parameters for N'-Hydroxy-4-methylbenzenecarboximidamide, derived from crystallographic data.

| Parameter | Bond/Angle | Value |

| Bond Length | C(aromatic)-C(imidamide) | ~1.48 Å |

| C=N | ~1.29 Å | |

| C-NH₂ | ~1.34 Å | |

| N-OH | ~1.41 Å | |

| Bond Angle | C(aromatic)-C(imidamide)-N | ~118° |

| C(aromatic)-C(imidamide)-NH₂ | ~121° | |

| N-C-NH₂ | ~121° | |

| Dihedral Angle | Phenyl ring plane vs. Imidamide plane | ~10-20° |

Note: These are approximate values based on crystallographic data of N'-Hydroxy-4-methylbenzenecarboximidamide and may vary slightly between different crystal structures or computational models.

Tautomerism in N-Hydroxy Amidines: Amide Oxime vs. Imino Hydroxylamine Forms

A significant aspect of the chemistry of N'-hydroxy amidines, including N'-Hydroxy-4-methylbenzenecarboximidamide, is the existence of tautomeric isomers. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of N'-hydroxy amidines, the two primary tautomeric forms are the amide oxime form and the imino hydroxylamine form.

The amide oxime form is characterized by a carbon-nitrogen double bond and a hydroxyl group attached to the nitrogen atom. In contrast, the imino hydroxylamine form features a carbon-nitrogen single bond to the hydroxylamine group and a carbon-nitrogen double bond to the imine nitrogen. Theoretical studies have consistently shown that the amide oxime tautomer is the more stable of the two.

Computational studies utilizing density functional theory (DFT) have been employed to investigate the energetic landscape of the tautomerization process in N-hydroxy amidines. These studies reveal that the amide oxime form is energetically more favorable than the imino hydroxylamine form. The energy difference between the two tautomers is typically in the range of a few kilocalories per mole.

Despite the relatively small energy difference, the interconversion between the two tautomers at room temperature is kinetically hindered by a substantial energy barrier. This barrier to interconversion is often in the range of 30-70 kcal/mol, making the spontaneous transformation between the two forms a rare event under normal conditions.

The tautomeric equilibrium of N-hydroxy amidines can be influenced by the surrounding solvent environment. The polarity of the solvent and its ability to form hydrogen bonds can differentially stabilize one tautomer over the other. Polar protic solvents, in particular, can facilitate the proton transfer required for the interconversion between the amide oxime and imino hydroxylamine forms.

The mechanism of proton transfer can occur through different pathways. A direct intramolecular proton transfer involves a high-energy transition state. Alternatively, solvent molecules can act as a shuttle, facilitating the proton transfer through a lower-energy pathway. This solvent-assisted proton transfer significantly reduces the activation energy for the tautomerization process, making the interconversion more feasible.

Spectroscopic Characterization in Structural Elucidation (e.g., NMR, IR Confirmation of Oxime Structure)

Spectroscopic techniques are indispensable for the structural characterization of N'-Hydroxy-4-methylbenzenecarboximidamide and for confirming the predominance of the amide oxime tautomer in most conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The protons of the amino (-NH₂) group typically appear as a broad singlet. The hydroxyl (-OH) proton also gives rise to a singlet, and its chemical shift can be sensitive to solvent and concentration. The aromatic protons of the 4-methylphenyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum, and the methyl (-CH₃) protons appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. The carbon atom of the C=N double bond in the amide oxime tautomer has a characteristic chemical shift in the downfield region. The carbons of the aromatic ring and the methyl group also show distinct signals.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of N'-Hydroxy-4-methylbenzenecarboximidamide in its dominant amide oxime form exhibits characteristic absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹, attributed to the amino group.

C=N stretch: A strong absorption band around 1640-1680 cm⁻¹, which is characteristic of the carbon-nitrogen double bond of the oxime group.

Aromatic C=C stretch: Multiple bands in the region of 1450-1600 cm⁻¹.

N-O stretch: A band in the region of 930-960 cm⁻¹.

The presence and position of these bands provide strong evidence for the amide oxime structure.

| Spectroscopic Data for N'-Hydroxy-4-methylbenzenecarboximidamide (Amide Oxime Form) | |

| ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) |

| ~9.5 (s, 1H, OH) | ~155 (C=N) |

| ~7.5 (d, 2H, Ar-H) | ~140 (Ar-C) |

| ~7.2 (d, 2H, Ar-H) | ~129 (Ar-CH) |

| ~5.8 (s, 2H, NH₂) | ~127 (Ar-CH) |

| ~2.3 (s, 3H, CH₃) | ~125 (Ar-C) |

Note: The chemical shifts and absorption frequencies are approximate and can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures.

Crystallographic Analysis of N'-Hydroxy-4-methylbenzenecarboximidamide

Single-crystal X-ray diffraction analysis has provided definitive proof of the solid-state structure of N'-Hydroxy-4-methylbenzenecarboximidamide. The crystallographic data confirms that the molecule exists exclusively in the amide oxime tautomeric form in the crystalline state.

The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the amino group (-NH₂) act as hydrogen bond donors, while the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonding interactions link the molecules together, forming a stable three-dimensional supramolecular architecture. The specific arrangement of the molecules in the crystal lattice is influenced by the steric hindrance of the 4-methylphenyl group and the optimization of the hydrogen bonding network. The analysis of the crystal structure reveals the formation of dimeric motifs or extended chains through these hydrogen bonds.

Coordination Chemistry of N Hydroxy 4 Methylbenzenecarboximidamide and Its Analogs As Ligands

Ligand Properties of the N-Hydroxyamidine Functionality

The N-hydroxyamidine functional group is a key player in the formation of metal complexes, demonstrating its utility as a chelating agent for transition metal ions in various materials. ijesi.org This functionality contains both a nitrogen and an oxygen atom, which can coordinate with a metal ion to form a stable chelate ring. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows N-hydroxyamidines to bind effectively with a range of metal cations.

The coordination behavior of the N-hydroxyamidine group is influenced by pH. The N-OH fragment has an enhanced acidity, and its deprotonation can alter the coordination mode. nih.gov This pH-dependent behavior is a crucial aspect of their ligand properties. Furthermore, the ability of N-hydroxyamidines to form strong hydrogen bonds contributes to the stability of the resulting metal complexes. nih.gov

Infrared spectroscopy is a valuable tool for characterizing N-hydroxyamidines and their complexes. The characteristic infrared absorption bands associated with the N-hydroxyamidine functional group are due to the stretching frequencies of C=N, N-H, O-H, C-H, and N-O groups. ijesi.org

Complexation with Transition Metal Cations (e.g., Vanadium, Iron, Copper, Nickel)

N'-Hydroxy-4-methylbenzenecarboximidamide and its analogs form stable complexes with a variety of transition metal cations. The specific properties and structures of these complexes depend on the metal ion, the substituents on the ligand, and the reaction conditions.

Vanadium: Vanadium complexes with ligands containing the N-hydroxyamidine functionality are of interest in coordination chemistry. bibliotekanauki.pl Vanadium can exist in multiple oxidation states (from +3 to +5) and can form complexes with various geometries, including penta- and hexa-coordinated structures. bibliotekanauki.pl The use of co-ligands can help to stabilize a particular oxidation state of vanadium in these complexes. bibliotekanauki.pl

Iron: The interaction of the N-hydroxyamidine group with iron is particularly relevant in the context of bioinorganic chemistry. For instance, the deprotonated oxygen of the N-hydroxyamidine moiety can bind to the heme iron in enzymes. nih.govacs.org This interaction is crucial for the biological activity of certain compounds. acs.org

Copper and Nickel: N-hydroxyamidine-type ligands also form complexes with copper(II) and nickel(II). nih.govsbmu.ac.ir Spectroscopic and magnetic susceptibility data for some of these complexes suggest a square-planar geometry around the central metal ion. sbmu.ac.ir The formation of these complexes can lead to changes in the electronic spectra compared to the free ligand.

The table below summarizes the complexation of N-hydroxyamidine-type ligands with various transition metals.

| Metal Ion | Typical Oxidation State | Potential Coordination Geometries |

| Vanadium | +4, +5 | Penta-coordinate, Hexa-coordinate (Octahedral) |

| Iron | +2, +3 | Octahedral |

| Copper | +2 | Square-planar, Octahedral |

| Nickel | +2 | Square-planar, Octahedral |

Investigation of Binding Modes and Coordination Geometries

The N-hydroxyamidine functionality can coordinate to metal ions in several ways. Hydroxylamines, a related class of compounds, can coordinate through either the nitrogen or oxygen atom, or both in an η²-fashion. nih.gov For N-hydroxyamidines, a common binding mode involves the deprotonated oxygen of the N-hydroxyl group and the nitrogen of the imine group, forming a stable five-membered chelate ring with the metal ion.

The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. Octahedral, square planar, and tetrahedral geometries are commonly observed in transition metal complexes with N-hydroxyamidine-type ligands. sbmu.ac.irkoreascience.kr For example, some Cu(II) and Ni(II) complexes with Schiff base ligands containing similar donor atoms adopt a square-planar geometry. sbmu.ac.ir

X-ray crystallography is a definitive method for determining the precise binding modes and coordination geometries of these complexes in the solid state. Spectroscopic techniques such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, provide valuable information about the structure and bonding in these compounds.

Implications of Ligand Selectivity in Coordination Complex Design

The ability of N-hydroxyamidines to selectively bind to certain metal ions is a critical aspect in the design of coordination complexes for specific applications. The affinity of the ligand for a particular metal ion is governed by factors such as the Hard and Soft Acids and Bases (HSAB) principle, the chelate effect, and the steric constraints imposed by the ligand framework.

By modifying the substituents on the aromatic ring of N'-Hydroxy-4-methylbenzenecarboximidamide and its analogs, it is possible to fine-tune the electronic and steric properties of the ligand. This, in turn, can influence its selectivity for different metal ions and the properties of the resulting complexes. This principle is fundamental in the development of new chelating agents for various applications.

The design of macrocyclic ligands containing multiple N-hydroxyamidine functionalities can lead to enhanced stability and selectivity due to the macrocyclic effect. nih.gov Such tailored ligands can have a significant impact on fields ranging from catalysis to materials science.

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure and properties of molecules. For N'-Hydroxy-4-methylbenzenecarboximidamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its fundamental characteristics. nih.gov

Geometry Optimization and Vibrational Frequency Analysis

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For molecules like N'-Hydroxy-4-methylbenzenecarboximidamide, this provides a foundational understanding of its shape and steric properties. nih.govresearchgate.net

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, or twisting of bonds). researchgate.netdergipark.org.tr These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. The assignments are often supported by Potential Energy Distribution (PED) analysis. researchgate.net

Interactive Table: Representative Vibrational Modes Note: This table is a generalized representation. Specific frequencies for N'-Hydroxy-4-methylbenzenecarboximidamide would require dedicated computational studies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3500-3200 | Stretching of the hydroxyl group bond. |

| N-H Stretch | 3400-3300 | Stretching of the amine group bonds. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of carbon-hydrogen bonds on the benzene (B151609) ring. |

| C=N Stretch | 1690-1640 | Stretching of the carbon-nitrogen double bond in the imidamide group. |

| C-N Stretch | 1400-1200 | Stretching of the carbon-nitrogen single bond. |

Electronic Structure Analysis (HOMO-LUMO, NBO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic transport properties. dergipark.org.tr A smaller energy gap suggests higher reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. dergipark.org.trchemrxiv.org It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue: Regions of most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack, typically around hydrogen atoms. nih.gov

Green: Regions of neutral or near-zero potential. dergipark.org.tr

This visual representation of charge distribution is essential for understanding intermolecular interactions, such as hydrogen bonding and how the molecule might interact with a biological receptor. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are employed to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. ekb.eg These calculations provide activation energies and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics. For N'-Hydroxy-4-methylbenzenecarboximidamide, this could involve studying its synthesis, decomposition, or its reactions with other chemical species, providing a molecular-level understanding of how these transformations occur.

Molecular Docking and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Ligand-Target Interactions

In drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. mdpi.com This method helps in understanding the binding mode and affinity of potential drug candidates. Studies on compounds structurally related to N'-Hydroxy-4-methylbenzenecarboximidamide have shown that interactions like hydrogen bonding and π–π stacking are often crucial for stabilizing the ligand-receptor complex.

For more accurate and detailed insights, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. In this approach, the most critical part of the system (e.g., the ligand and the active site of the protein) is treated with high-level quantum mechanics, while the rest of the system is treated with more computationally efficient molecular mechanics. This allows for the study of reactions and interactions within a biological environment with greater accuracy.

Prediction of Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding a molecule's behavior.

Interactive Table: Key Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Higher hardness indicates lower reactivity. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

These parameters are invaluable for comparing the reactivity of different molecules and for predicting how N'-Hydroxy-4-methylbenzenecarboximidamide might behave in various chemical environments.

Structure Activity Relationship Sar Studies in Enzyme Modulation

Systematic Structural Modifications on the Benzimidamide Core

The benzimidamide core, characterized by a benzene (B151609) ring attached to a carboximidamide group, offers several positions for systematic structural modifications to probe and enhance interactions with enzyme active sites. Research has shown that even minor alterations to this scaffold can lead to significant changes in inhibitory activity. nih.gov

Key areas of modification include:

Substitutions on the Benzene Ring: The nature and position of substituents on the phenyl ring play a critical role in determining the compound's affinity and selectivity. For instance, the introduction of different functional groups can alter the electronic properties and steric profile of the molecule, influencing its binding orientation within the enzyme's active site.

Modifications of the Carboximidamide Group: The amidine and hydroxylamine (B1172632) moieties are often key interaction points with the enzyme. Alterations to these groups, such as N-alkylation or replacement with bioisosteres, can significantly impact binding affinity and the mechanism of inhibition.

Extension or Constraining the Scaffold: Adding linkers or incorporating the benzimidamide core into larger, more rigid structures can optimize the presentation of key binding elements to the enzyme. The length and flexibility of such linkers are crucial for achieving optimal inhibitory potency. nih.gov Shortening the chain length in certain regions of related inhibitor scaffolds has been shown to increase inhibitory potency by allowing for optimal positioning within the binding pocket of the target enzyme. nih.gov

These systematic modifications are essential for developing a comprehensive understanding of the SAR and for the rational design of more effective enzyme inhibitors.

Correlation of Substituent Effects with Molecular Target Affinity and Selectivity

The electronic and steric effects of substituents on the benzimidamide core are directly correlated with the compound's affinity for its molecular target and its selectivity over other enzymes.

Steric Effects: The size and shape of substituents dictate the steric compatibility of the inhibitor with the binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. The strategic placement of substituents can be used to exploit unique features of a target enzyme's active site, thereby increasing selectivity. For example, in the design of selective inhibitors for different isoforms of nitric oxide synthase (NOS), exploiting a single amino acid difference in the active site through specific substituent placement was a key strategy. nih.govnih.gov

The interplay of these effects is often complex. A substituent that is favorable electronically may be unfavorable sterically, and vice versa. Therefore, a careful balance of these properties is necessary to achieve high affinity and selectivity. Molecular modeling and computational analysis are often employed to predict the impact of various substituents and guide the design of new analogs. researchgate.netnih.gov

Design Principles for Modulators of Specific Enzymes (e.g., Tankyrases, Indoleamine 2,3-Dioxygenase 1, Nitric Oxide Synthase)

The benzimidamide scaffold has been successfully utilized in the design of inhibitors for a range of enzymes, with specific design principles emerging for each target.

Tankyrases: These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family. For tankyrase inhibitors, a key design strategy involves creating molecules that can fit into the nicotinamide-binding site. nih.gov Structure-based design, utilizing crystal structures of the enzyme, has guided the development of potent and selective inhibitors. nih.gov Modifications to the core structure are aimed at optimizing interactions with hydrophobic pockets and specific amino acid residues within this site. For instance, the placement of a methyl group at a specific position and modest bulk at another on a related quinazolinone core were found to be preferred for potent inhibition. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.govnih.gov The design of IDO1 inhibitors often involves incorporating fragments or ligands that can interact with the heme iron in the active site. nih.gov The hydroxyamidine group, present in N'-Hydroxy-4-methylbenzenecarboximidamide, is a known heme-binding motif. researchgate.netresearchgate.net SAR studies focus on modifying the scaffold to enhance this interaction and to optimize contacts with the surrounding protein residues, thereby improving potency and selectivity. nih.gov

Nitric Oxide Synthase (NOS): The three isoforms of NOS (nNOS, eNOS, and iNOS) have highly similar active sites, making the design of selective inhibitors challenging. rsc.orgresearchgate.net A key principle in designing selective nNOS inhibitors has been to exploit subtle differences in the active site architecture between the isoforms. nih.govnih.gov For example, the presence of an aspartate in nNOS versus an asparagine in eNOS at a specific position has been a critical determinant for achieving selectivity. nih.gov Inhibitors are designed to form specific interactions with this differing residue, leading to preferential binding to one isoform over the others. nih.gov

Mechanistic Insights into Enzyme Inhibition (In Vitro Studies)

In vitro studies are crucial for elucidating the precise mechanisms by which N'-Hydroxy-4-methylbenzenecarboximidamide and its derivatives inhibit their target enzymes.

Slow-Binding and Time-Dependent Inhibition Mechanisms

Some inhibitors derived from the benzimidamide scaffold exhibit slow-binding or time-dependent inhibition. nih.gov This type of inhibition is characterized by a time-dependent increase in the degree of inhibition after the initial binding event. This can be due to a slow conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state. nih.gov Understanding the kinetics of this process is important, as time-dependent inhibitors can have a more prolonged effect in vivo. nih.gov Studies have shown that both metal binding at the active site and optimal hydrogen bonding within the enzyme's subsites can be necessary to observe time-dependent inhibition. nih.gov

Covalent and Non-Covalent Binding Interactions

The binding of benzimidamide derivatives to their target enzymes can involve both non-covalent and, in some cases, covalent interactions.

Non-Covalent Interactions: These are the most common types of interactions and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govunt.edunih.govresearchgate.net The N'-hydroxyamidine group is a key contributor to hydrogen bonding and coordination with metal ions in the active site of metalloenzymes. nih.gov The benzene ring often participates in hydrophobic or π-stacking interactions with aromatic amino acid residues. nih.govresearchgate.net

Covalent Interactions: While less common for this specific scaffold, some enzyme inhibitors are designed to form a covalent bond with a reactive residue in the enzyme's active site. This leads to irreversible inhibition. The potential for such interactions would depend on the specific design of the derivative and the nature of the target enzyme.

Modulation of Biochemical Pathways at the Molecular Level

By inhibiting specific enzymes, N'-Hydroxy-4-methylbenzenecarboximidamide and its analogs can modulate entire biochemical pathways at the molecular level. For example:

Inhibition of IDO1: This leads to a decrease in the degradation of tryptophan and a reduction in the production of kynurenine. nih.gov This can help to restore T-cell function and enhance the anti-tumor immune response. nih.gov

Inhibition of NOS: This reduces the production of nitric oxide (NO), a key signaling molecule. rsc.org Selective inhibition of nNOS can be neuroprotective, while inhibition of iNOS can have anti-inflammatory effects. nih.govrsc.org

Inhibition of Tankyrases: This can interfere with Wnt/β-catenin signaling and telomere maintenance, pathways that are often dysregulated in cancer. nih.gov

The ability to selectively target these enzymes allows for the precise modulation of these pathways, offering therapeutic potential for a variety of diseases.

Data Tables

Table 1: SAR of Benzimidamide Derivatives on Enzyme Inhibition

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Introduction of NH2 group | Potent HDAC Inhibition | Forms key interactions in the binding pocket. nih.gov |

| Shorter molecular length | Increased inhibitory potency | Allows for optimal positioning of key groups in the active site. nih.gov |

Table 2: Design Principles for Specific Enzyme Inhibitors

| Enzyme Target | Key Design Principle | Example Interaction |

|---|---|---|

| Tankyrases | Fit into the nicotinamide-binding site | Hydrophobic interactions with Tyr1050, Tyr1060, and Pro1034. nih.gov |

| IDO1 | Interaction with the heme iron | Coordination of the hydroxyamidine group to the heme iron. nih.govresearchgate.net |

Role As a Core Chemical Scaffold in Advanced Organic Synthesis

Strategic Utility in Constructing Complex Molecular Architectures

The inherent reactivity of N'-Hydroxy-4-methylbenzenecarboximidamide makes it a strategic precursor for the synthesis of a variety of heterocyclic compounds, which are integral components of many pharmaceuticals and biologically active molecules. One of the most prominent applications of this compound is in the synthesis of 1,2,4-oxadiazoles.

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be efficiently achieved through the reaction of N'-Hydroxy-4-methylbenzenecarboximidamide with various carboxylic acid derivatives. This transformation typically proceeds through an initial O-acylation of the amidoxime (B1450833), followed by a cyclodehydration step to furnish the desired 1,2,4-oxadiazole (B8745197) ring system. The reaction is often facilitated by the use of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or anhydride.

A general and efficient method for this transformation involves the coupling of N'-hydroxy-amidines with N-hydroxysuccinimidoyl esters, followed by heating to induce cyclization. This approach has been successfully employed in the preparation of various substituted 1,2,4-oxadiazoles. rjptonline.org The versatility of this method allows for the introduction of a wide range of substituents at both the 3- and 5-positions of the oxadiazole ring, providing access to a diverse library of compounds.

For instance, N'-Hydroxy-4-methylbenzenecarboximidamide can be reacted with various acylating agents, such as acid chlorides or isocyanates, to form the corresponding O-acylamidoxime intermediate, which upon cyclization yields the 1,2,4-oxadiazole. rjptonline.org This strategy has been utilized in the synthesis of a variety of 1,2,4-oxadiazole derivatives with potential pharmacological activities.

The following table summarizes the synthesis of N'-Hydroxy-4-methylbenzenecarboximidamide and its subsequent conversion to a 1,2,4-oxadiazole derivative.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-methylbenzonitrile | Hydroxylamine (B1172632) hydrochloride, Sodium carbonate | N'-Hydroxy-4-methylbenzenecarboximidamide |

| 2 | N'-Hydroxy-4-methylbenzenecarboximidamide | Acyl chloride | 3-(4-methylphenyl)-5-substituted-1,2,4-oxadiazole |

Catalytic Reactions Involving N'-Hydroxy-4-methylbenzenecarboximidamide Intermediates

While direct catalytic cycles involving N'-Hydroxy-4-methylbenzenecarboximidamide as a transient intermediate are not extensively documented, the broader class of amidoximes has been implicated in various catalytic processes. The ability of the amidoxime functional group to coordinate with metal centers suggests their potential role as ligands or intermediates in metal-catalyzed reactions.

For example, transition metal complexes of hydrazones, which share structural similarities with amidoximes, have been widely studied for their catalytic activities in various organic transformations. researchgate.net These complexes have shown efficacy in oxidation, reduction, and carbon-carbon bond-forming reactions. The nitrogen and oxygen atoms of the hydrazone ligand can coordinate to a metal center, influencing its catalytic properties. researchgate.net Similarly, it is conceivable that N'-Hydroxy-4-methylbenzenecarboximidamide could act as a ligand for transition metals, thereby forming catalytically active species.

Furthermore, the N-hydroxy functionality of amidoximes can participate in redox processes, which is a key feature of many catalytic cycles. The interconversion between the N-hydroxy and nitroso forms could potentially play a role in mediating electron transfer steps in catalytic reactions.

Although specific examples directly involving N'-Hydroxy-4-methylbenzenecarboximidamide are scarce, the known reactivity of amidoximes and related compounds provides a strong basis for future research into their catalytic applications. The development of catalytic systems that utilize N'-Hydroxy-4-methylbenzenecarboximidamide as a key component remains an area of interest for synthetic chemists.

Development of Novel Organic Methodologies

The unique reactivity of N'-Hydroxy-4-methylbenzenecarboximidamide has spurred the development of novel organic methodologies, particularly for the synthesis of heterocyclic structures. The ability of the amidoxime group to react with a variety of electrophiles and to undergo cyclization reactions makes it a valuable tool for the construction of diverse molecular frameworks.

One of the key areas where N'-Hydroxy-4-methylbenzenecarboximidamide has contributed is in the development of multicomponent reactions (MCRs). MCRs are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The development of MCRs involving N'-Hydroxy-4-methylbenzenecarboximidamide would provide rapid and efficient access to a wide range of heterocyclic compounds.

Moreover, the functional groups present in N'-Hydroxy-4-methylbenzenecarboximidamide, namely the amidoxime and the tolyl group, offer opportunities for further functionalization. The aromatic ring can be modified through electrophilic substitution reactions, while the amidoxime moiety can be derivatized to introduce additional functional groups. This versatility allows for the synthesis of a wide array of derivatives with tailored properties.

The development of novel synthetic methods based on N'-Hydroxy-4-methylbenzenecarboximidamide is an active area of research. As chemists continue to explore the reactivity of this versatile building block, new and innovative methodologies for the synthesis of complex organic molecules are expected to emerge.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique structural features of N'-Hydroxy-4-methylbenzenecarboximidamide, particularly the hydroxyimidamide functional group, offer a fertile ground for exploring novel chemical transformations. This moiety can act as a versatile synthon in organic synthesis. For instance, the nucleophilic nitrogen and oxygen atoms can participate in various cyclization reactions to form diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Current research is focused on understanding the reactivity of the C=N double bond and the N-OH group. The presence of the tolyl group also influences the electronic properties of the imidamide functional group, thereby affecting its reactivity. Studies are underway to explore its participation in cycloaddition reactions, condensations with various electrophiles, and its behavior under different reaction conditions to establish predictable reactivity patterns. A deeper understanding of these transformations is crucial for unlocking the full synthetic potential of this molecule.

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules. For N'-Hydroxy-4-methylbenzenecarboximidamide, advanced computational modeling techniques are being employed to gain insights that are difficult to obtain through experimental methods alone.

Table 1: Computed Properties of N'-Hydroxy-4-methylbenzenecarboximidamide

| Property | Value |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

This data is computationally generated and provides a basic molecular profile.

Density Functional Theory (DFT) calculations are being utilized to study the electronic structure, molecular geometry, and vibrational frequencies of the molecule. These calculations can help in understanding the charge distribution, identifying the most reactive sites, and predicting the outcomes of various chemical reactions. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. This predictive power of computational modeling is instrumental in guiding experimental work and accelerating the discovery of new applications.

Development of New Methodologies for Studying Enzyme-Ligand Interactions in Vitro

The structural motifs present in N'-Hydroxy-4-methylbenzenecarboximidamide suggest its potential to interact with various biological targets, particularly enzymes. The amidine and N-hydroxy groups are known to be involved in binding to the active sites of several enzymes. Consequently, there is a growing interest in developing and applying new methodologies to study these potential enzyme-ligand interactions in vitro.

High-throughput screening (HTS) assays are being explored to rapidly assess the inhibitory activity of N'-Hydroxy-4-methylbenzenecarboximidamide against a wide range of enzymes. More detailed mechanistic studies are being conducted using techniques such as isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding, and surface plasmon resonance (SPR) to study the kinetics of the interaction. X-ray crystallography of co-crystals of the compound with target enzymes can provide a detailed atomic-level picture of the binding mode. These advanced in vitro techniques are crucial for identifying potential biological targets and understanding the molecular basis of action.

Innovative Applications in Specialized Chemical Fields

The exploration of N'-Hydroxy-4-methylbenzenecarboximidamide is paving the way for its application in several specialized chemical fields.

Medicinal Chemistry: The hydroxyamidine moiety is a known pharmacophore in various therapeutic agents. Research is ongoing to evaluate the potential of N'-Hydroxy-4-methylbenzenecarboximidamide and its derivatives as inhibitors of enzymes implicated in various diseases.

Organic Synthesis: As a versatile building block, this compound is being investigated for the synthesis of complex organic molecules and novel heterocyclic systems. Its unique reactivity can lead to the development of new synthetic methodologies.

Materials Science: The ability of the molecule to form hydrogen bonds and coordinate with metal ions suggests its potential use in the development of new materials, such as metal-organic frameworks (MOFs) or supramolecular assemblies with interesting photophysical or catalytic properties.

Catalysis: The nitrogen and oxygen atoms in the functional group could potentially act as ligands for metal catalysts, opening up possibilities for its use in asymmetric catalysis or other catalytic transformations.

The continued investigation into these emerging research avenues will undoubtedly expand our understanding of N'-Hydroxy-4-methylbenzenecarboximidamide and unlock its full potential in various scientific and technological domains.

Q & A

Q. What are the recommended synthetic routes for N'-Hydroxy-4-methylbenzenecarboximidamide to achieve high purity and yield?

- Methodological Answer : A common approach involves condensation reactions between hydroxylamine derivatives and substituted benzaldehyde precursors. For example, refluxing 4-methylbenzaldehyde with hydroxylamine hydrochloride in a glacial acetic acid medium (1–11 hours) can yield carboximidamide derivatives, with purification via recrystallization or column chromatography . Optimizing reaction time and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to hydroxylamine) can improve yields (78–87% reported for analogous compounds) . Monitoring reaction progress via TLC or HPLC is critical to avoid byproduct formation.

Q. How should researchers characterize N'-Hydroxy-4-methylbenzenecarboximidamide to confirm structural integrity?

- Methodological Answer : Use a combination of:

- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyimino groups (δ 8.5–10.0 ppm).

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .

- Melting Point Analysis : Compare observed values (e.g., 109–110°C for similar compounds) with literature to assess purity .

- HPLC : Validate purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling N'-Hydroxy-4-methylbenzenecarboximidamide?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate organic waste and use licensed hazardous waste contractors for incineration .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can conflicting data on the stability of N'-Hydroxy-4-methylbenzenecarboximidamide under varying pH conditions be resolved?

- Methodological Answer : Conduct controlled stability studies:

- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Use LC-MS to identify degradation products (e.g., hydrolysis to 4-methylbenzoic acid derivatives). Reference analogous compounds showing instability in acidic media (pH <3) due to protonation of the hydroxyimino group .

Q. What computational methods predict the reactivity of N'-Hydroxy-4-methylbenzenecarboximidamide in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine electron density maps and nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with enzyme targets (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and toxicity profiles .

Q. How to address discrepancies in reported biological activity of N'-Hydroxy-4-methylbenzenecarboximidamide derivatives?

- Methodological Answer :

- Standardize Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Dose-Response Curves : Calculate EC50/IC50 values with ≥3 replicates to assess reproducibility.

- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to observed effects .

- Cross-Validate : Compare results with structurally similar carboximidamides (e.g., nitrohydrazinecarboximidamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.